molecular formula C7H7ClN2S B7722670 N'-(3-chlorophenyl)carbamimidothioic acid

N'-(3-chlorophenyl)carbamimidothioic acid

Cat. No.: B7722670
M. Wt: 186.66 g/mol
InChI Key: LSYZRUOXXOTVAV-UHFFFAOYSA-N
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Description

N’-(3-chlorophenyl)carbamimidothioic acid is an organosulfur compound that features a thiourea functional group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 3-chlorophenyl group imparts unique chemical properties that make it a valuable subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(3-chlorophenyl)carbamimidothioic acid typically involves the reaction of 3-chloroaniline with carbon disulfide and an appropriate amine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction can be performed in an organic solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C. The reaction mixture is then stirred for several hours to complete the synthesis.

Industrial Production Methods: In an industrial setting, the production of N’-(3-chlorophenyl)carbamimidothioic acid may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N’-(3-chlorophenyl)carbamimidothioic acid undergoes several types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The 3-chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base or catalyst to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfonyl derivatives.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N’-(3-chlorophenyl)carbamimidothioic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(3-chlorophenyl)carbamimidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. Additionally, the 3-chlorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.

Comparison with Similar Compounds

  • N-(4-chlorophenyl)carbamimidothioic acid
  • N-(2-chlorophenyl)carbamimidothioic acid
  • N-(3-bromophenyl)carbamimidothioic acid

Comparison: N’-(3-chlorophenyl)carbamimidothioic acid is unique due to the position of the chlorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, such as N-(4-chlorophenyl)carbamimidothioic acid and N-(2-chlorophenyl)carbamimidothioic acid, the 3-chloro derivative may exhibit different binding affinities and selectivities for molecular targets. The presence of the chlorine atom in the meta position can also affect the compound’s solubility and stability, making it distinct from other halogenated derivatives.

Properties

IUPAC Name

N'-(3-chlorophenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYZRUOXXOTVAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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